

Technical Guide: Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,5,6-Pentamethylheptane

Cat. No.: B3050641

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the boiling point and density of the branched alkane, **2,3,4,5,6-pentamethylheptane**. Due to the limited availability of experimentally-derived data for this specific isomer in publicly accessible literature, this guide also presents standardized methodologies for the experimental determination of these crucial physical properties. For comparative purposes, data for the related isomer, 2,2,4,6,6-pentamethylheptane, is included.

Quantitative Data Summary

The physical properties of highly-branched alkanes are of significant interest in various fields, including fuel development and as non-polar solvents. While extensive data is available for many dodecane isomers, specific experimental values for **2,3,4,5,6-pentamethylheptane** are not readily found in the reviewed literature. The following table summarizes the available data for a closely related isomer and highlights the absence of readily available data for the target compound.

Compound	IUPAC Name	CAS Number	Boiling Point (°C)	Density (g/cm³)
Target Compound	2,3,4,5,6-Pentamethylheptane	27574-98-7	Data not available	Data not available
Comparative Isomer	2,2,4,6,6-Pentamethylheptane	13475-82-6	177.65	0.7487 at 20°C [1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid hydrocarbons like **2,3,4,5,6-pentamethylheptane**.

Boiling Point Determination by Ebulliometry

This method relies on accurately measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Ebulliometer or a distillation apparatus (round-bottom flask, condenser, and thermometer adapter)
- Calibrated thermometer or thermocouple
- Heating mantle or oil bath
- Boiling chips
- Barometer

Procedure:

- Apparatus Setup: Assemble the distillation apparatus. Place a small sample (approx. 10-15 mL) of **2,3,4,5,6-pentamethylheptane** and a few boiling chips into the round-bottom flask.

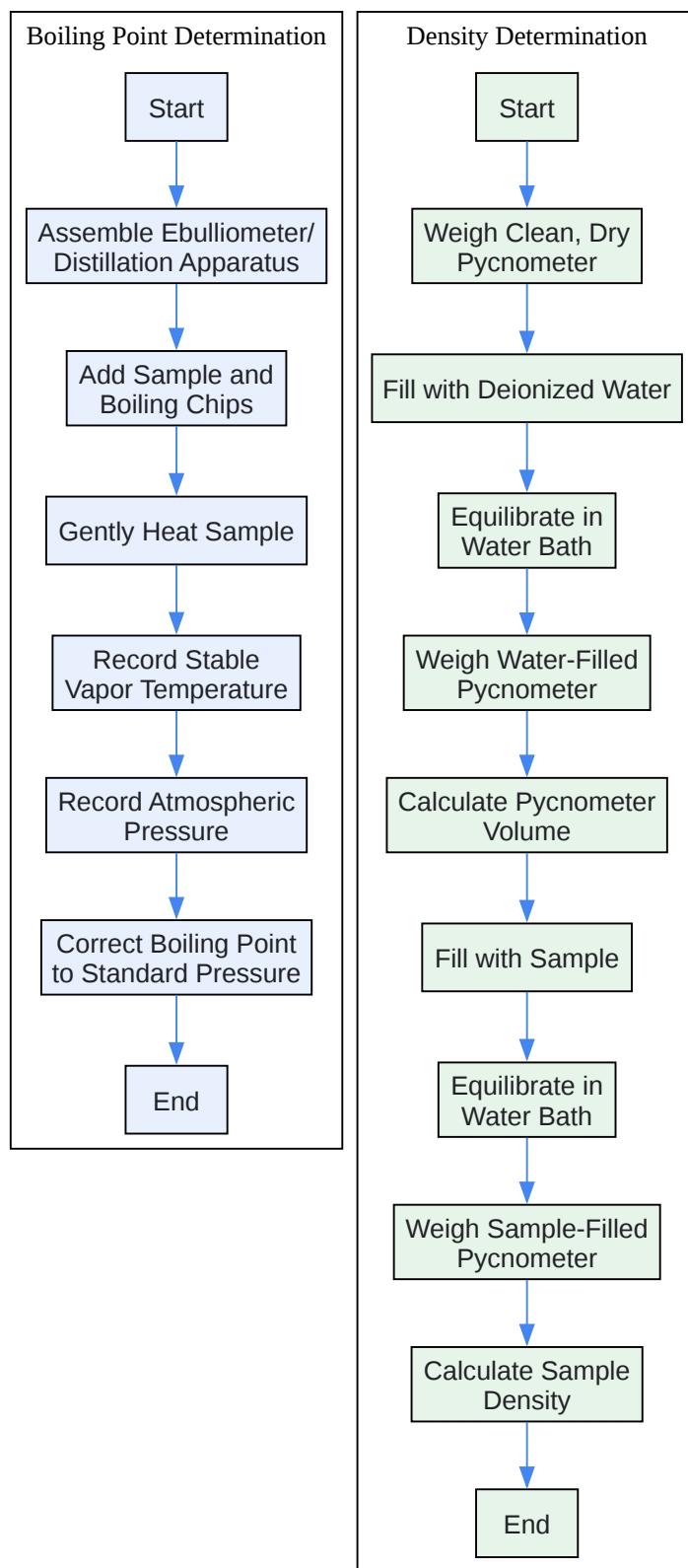
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
- Heating: Gently heat the flask. As the liquid approaches its boiling point, the temperature reading on the thermometer will rise and then stabilize.
- Data Recording: Record the stable temperature as the boiling point. Simultaneously, record the atmospheric pressure from the barometer.
- Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Density Determination by Pycnometry

This method involves determining the mass of a precise volume of the liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer


Procedure:

- Pycnometer Calibration:
 - Thoroughly clean and dry the pycnometer.
 - Determine and record the mass of the empty, dry pycnometer.
 - Fill the pycnometer with deionized water of a known temperature (e.g., 20°C).
 - Place the filled pycnometer in a constant temperature water bath to allow it to equilibrate.

- Carefully dry the outside of the pycnometer and record its mass.
- Calculate the volume of the pycnometer using the known density of water at the recorded temperature.
- Sample Measurement:
 - Empty and dry the pycnometer.
 - Fill the pycnometer with **2,3,4,5,6-pentamethylheptane**.
 - Equilibrate the filled pycnometer in the constant temperature water bath to the desired temperature.
 - Dry the exterior and record the total mass.
- Density Calculation:
 - Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to find the net mass of the sample.
 - Divide the net mass of the sample by the calibrated volume of the pycnometer to determine the density of **2,3,4,5,6-pentamethylheptane** at the specified temperature.

Visualized Experimental Workflow

The logical flow of the experimental determination of the boiling point and density of **2,3,4,5,6-pentamethylheptane** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for boiling point and density determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5,6-Pentamethylheptane | C12H26 | CID 10910000 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,3,4,5,6-Pentamethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050641#2-3-4-5-6-pentamethylheptane-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com